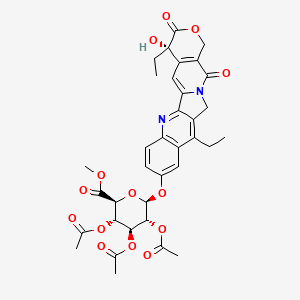

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester

Overview

Description

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is a biochemical compound with the molecular formula C35H36N2O14 and a molecular weight of 708.67. It is primarily used in proteomics research and is known for its role in the synthesis of various biochemical substances .

Mechanism of Action

Target of Action

It is known that similar compounds, such as camptothecin and its analogs, have been used in the treatment of cancer . They typically target DNA topoisomerase I, an enzyme that relaxes supercoils in DNA during replication and transcription, causing DNA damage and apoptosis in cancer cells .

Mode of Action

This could result in DNA damage and the initiation of apoptosis .

Biochemical Pathways

Given the potential target of action, it can be inferred that the compound may affect pathways related to dna replication and transcription, and apoptosis .

Pharmacokinetics

A related compound, sn-38, has been studied for its pharmacokinetic properties . After administration, SN-38 was found to be rapidly excreted from bile and showed poor tissue distribution. These characteristics led to a shorter half-life of SN-38, more so than dosing with its prodrug, CPT-11 . It can be inferred that the compound may have similar pharmacokinetic properties.

Result of Action

Based on the potential mode of action and the known effects of similar compounds, it can be inferred that the compound may cause dna damage, leading to the initiation of apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester involves the acetylation of SN-38 with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as a solvent.

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed

Hydrolysis: Carboxylic acids and alcohols.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: Used as a biochemical tool to study protein interactions and functions.

Drug Development: Investigated for its potential use in developing new therapeutic agents.

Biochemical Studies: Utilized in the synthesis of various biochemical substances for research purposes.

Comparison with Similar Compounds

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

SN-38: The parent compound of this compound, known for its potent anticancer activity.

Irinotecan: A prodrug of SN-38, used in cancer chemotherapy.

Glucuronic Acid Derivatives: Various derivatives of glucuronic acid that are used in biochemical research.

The uniqueness of this compound lies in its acetylated structure, which enhances its stability and solubility, making it a valuable tool in biochemical research .

Biological Activity

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is a derivative of SN-38, a potent active metabolite of the chemotherapeutic agent irinotecan. This compound has garnered attention for its potential applications in cancer treatment and biochemical research due to its structural modifications that enhance its stability and solubility. Understanding its biological activity is crucial for optimizing its use in therapeutic contexts.

- Molecular Formula : C35H36N2O14

- Molecular Weight : 708.67 g/mol

- CAS Number : 121098-77-9

This compound shares mechanisms similar to those of other camptothecin derivatives. It primarily functions as a topoisomerase I inhibitor, which leads to DNA damage and triggers apoptosis in cancer cells.

Key Mechanisms:

- DNA Damage Induction : The compound interferes with DNA replication and transcription processes, leading to cell cycle arrest.

- Apoptosis Activation : Following DNA damage, it activates apoptotic pathways, resulting in programmed cell death .

Biological Activity

The biological activity of this compound can be summarized through various studies focusing on its anticancer properties and metabolic pathways.

Anticancer Activity

Research indicates that SN-38 and its derivatives exhibit significant cytotoxic effects against various cancer cell lines, including colorectal and small cell lung cancers. The compound's ability to induce apoptosis makes it a candidate for further development in cancer therapies.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 50.0 | |

| HCT116 (colon cancer) | 15.0 | |

| A549 (lung cancer) | 30.0 |

Pharmacokinetics

The pharmacokinetic profile of SN-38 derivatives suggests favorable absorption and distribution characteristics, which are critical for their therapeutic efficacy. Studies have shown that the acetylation enhances solubility, potentially leading to improved bioavailability compared to non-acetylated forms.

Case Studies

- In Vitro Studies : A study examined the role of carboxylesterases and beta-glucuronidases in the conversion of irinotecan to SN-38 in human colorectal tumors, highlighting the metabolic pathways involved in its activation .

- Animal Models : In vivo experiments using Sprague-Dawley rats demonstrated significant tumor reduction when treated with SN-38 derivatives, reinforcing its potential as an effective anticancer agent .

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N2O14/c1-7-19-20-11-18(50-33-30(49-17(5)40)28(48-16(4)39)27(47-15(3)38)29(51-33)32(42)45-6)9-10-24(20)36-26-21(19)13-37-25(26)12-23-22(31(37)41)14-46-34(43)35(23,44)8-2/h9-12,27-30,33,44H,7-8,13-14H2,1-6H3/t27-,28-,29-,30+,33+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCGJLONGJMIPG-YKIVVOOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858396 | |

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121098-77-9 | |

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.